molecular formula C16H23NO B3852029 2,6-dimethyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine

2,6-dimethyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine

Cat. No.: B3852029
M. Wt: 245.36 g/mol
InChI Key: BZZRQIOENOHKAS-UKTHLTGXSA-N
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Description

2,6-Dimethyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine is a complex organic compound that belongs to the morpholine family Morpholines are heterocyclic compounds containing both amine and ether functional groups This particular compound is characterized by its unique structure, which includes a morpholine ring substituted with dimethyl and phenylprop-2-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial for minimizing by-products and achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the morpholine ring may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2,6-Dimethyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: Its derivatives may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It can serve as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 2,6-dimethyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target protein. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler analog without the phenylprop-2-enyl group.

    Morpholine: The parent compound, lacking the dimethyl and phenylprop-2-enyl substitutions.

    4-Phenylmorpholine: A related compound with a phenyl group attached to the morpholine ring.

Uniqueness

2,6-Dimethyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and phenylprop-2-enyl groups enhances its lipophilicity and potential for interacting with hydrophobic regions of biological targets. This makes it a valuable compound for developing new pharmaceuticals and studying complex biochemical processes.

Properties

IUPAC Name

2,6-dimethyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-13(9-16-7-5-4-6-8-16)10-17-11-14(2)18-15(3)12-17/h4-9,14-15H,10-12H2,1-3H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZRQIOENOHKAS-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C/C(=C/C2=CC=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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